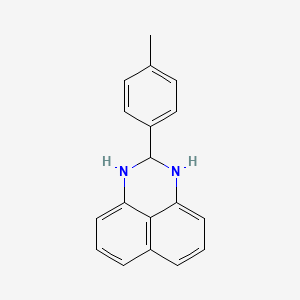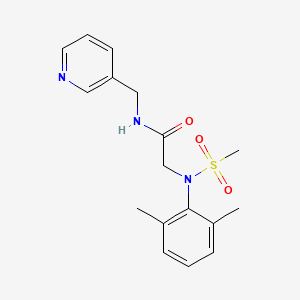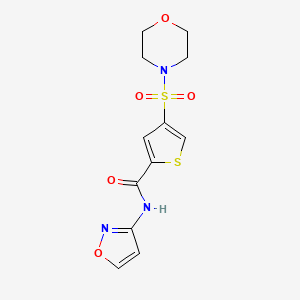
2-(4-methylphenyl)-2,3-dihydro-1H-perimidine
説明
Synthesis Analysis
The synthesis of 2-(4-methylphenyl)-2,3-dihydro-1H-perimidine involves multiple steps, including condensation and cyclization reactions, which are critical for constructing the perimidine core. Research has shown that the synthesis of similar perimidine derivatives typically involves the reaction of diamines with aldehydes or ketones, under certain conditions, to achieve the desired perimidine framework (Alam & Lee, 2016).
Molecular Structure Analysis
The molecular structure of perimidine derivatives, including this compound, is characterized by a dihydropyrimidine ring fused to a phenyl group. X-ray crystallography and NMR spectroscopy are commonly used techniques for determining the conformation and configuration of these molecules. Studies have shown that perimidines can exhibit diverse molecular conformations, which may influence their chemical and biological activities (Llamas-Saiz et al., 1995).
Chemical Reactions and Properties
Perimidines, including the compound , participate in various chemical reactions due to their reactive dihydropyrimidine core. These reactions include nucleophilic substitutions, oxidation, and coordination with metals, which can modify their chemical properties and potential applications. Some perimidine derivatives have been explored for their enzyme inhibitory activities, suggesting potential for biological applications (Alam & Lee, 2016).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and crystalline structure, are influenced by its molecular arrangement and intermolecular interactions. Research indicates that the solubility and melting point can vary significantly based on the substitution pattern on the perimidine core and the presence of functional groups (Belmonte et al., 2010).
Chemical Properties Analysis
The chemical properties of perimidine derivatives are closely related to their electronic structure, including the distribution of electrons within the molecule. Studies involving computational chemistry and spectroscopic analysis have provided insights into the reactivity, stability, and electronic properties of these compounds. For example, the electron-rich dihydropyrimidine ring of perimidines can engage in electron transfer reactions, which could be exploited in catalysis and organic synthesis (Cucciolito et al., 2013).
科学的研究の応用
Enzyme Inhibition Studies
- 2-(thiophen-2-yl)-2,3-dihydro-1H-perimidine, a related molecule, has been synthesized and characterized with promising inhibitory activity against acetylcholinesterase (AChE), indicating potential enzyme inhibitor activity (Alam & Lee, 2016).
Metal Coordination and Catalysis
- A derivative, 2-(2-methyl-2,3-dihydro-1H-perimidin-2-yl)benzene-1,3-diol, has been found to form a ruthenium(II) complex that efficiently catalyzes the transfer hydrogenation of phenylalkyl ketones by isopropanol (Cucciolito et al., 2013).
Photochemical Properties
- Derivatives of 2-methyl-2-phenyl-2,3-dihydro-1H-perimidine have been studied for their photochemical properties, with some showing sensitivity to light and undergoing specific chemical transformations upon exposure (Chen, Wei, & Yang, 2013).
Antibacterial Activity
- 2-Aryl-2,3-dihydro-1H-perimidine derivatives have been synthesized and shown to exhibit marked bactericidal effects against certain bacteria, such as Escherichia coli (Salih & Azeez, 2014).
Reactivity and Molecular Stability Studies
- Studies on the local reactivity and molecular stability of substituted 2,3-dihydro-1H-perimidine using conceptual density functional theory (DFT) indicate their potential for chelating certain metals and propose new stable molecules complexed with these metals (Tiéba et al., 2021).
Fluorescent Sensing of Water in Organic Solvents
- Fluorescent acridinyl derivatives of 2,3-dihydro-1H-perimidine have been developed for highly sensitive optical determination of low-level water concentrations in organic solvents (Citterio et al., 2001).
Synthesis of Complex Perimidines
- Efficient synthesis methods for creating diverse substituted 2-aryl-2,3-dihydro-1H-perimidines have been reported, highlighting their potential for further chemical modifications (Belmonte et al., 2010).
特性
IUPAC Name |
2-(4-methylphenyl)-2,3-dihydro-1H-perimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2/c1-12-8-10-14(11-9-12)18-19-15-6-2-4-13-5-3-7-16(20-18)17(13)15/h2-11,18-20H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZAWSECNAURSLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2NC3=CC=CC4=C3C(=CC=C4)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101322200 | |
| Record name | 2-(4-methylphenyl)-2,3-dihydro-1H-perimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101322200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47203549 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
307330-36-5 | |
| Record name | 2-(4-methylphenyl)-2,3-dihydro-1H-perimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101322200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-fluoro-6-[3-(2-methoxyphenoxy)propyl]benzamide](/img/structure/B5607575.png)

![4-[(cyclopentylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5607587.png)
![2-[2-(2,3-dimethoxybenzylidene)hydrazino]-N-(3-methoxyphenyl)-2-oxoacetamide](/img/structure/B5607592.png)

![2-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5607609.png)
![methyl 4-ethyl-2-{[3-(4-fluorophenyl)acryloyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5607614.png)
![[methyl(2-morpholin-4-ylethyl)amino][4-(methylthio)phenyl]acetic acid](/img/structure/B5607621.png)
![4-[(3-methylbenzylidene)amino]-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5607628.png)
![N-((3S*,4R*)-1-{[5-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3,4-oxadiazol-2-yl]methyl}-4-propyl-3-pyrrolidinyl)methanesulfonamide](/img/structure/B5607633.png)
![N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5607641.png)
![3-(3-hydroxy-3-methylbutyl)-N-{[2-(1H-1,2,4-triazol-1-yl)-3-pyridinyl]methyl}benzamide](/img/structure/B5607653.png)
![N-(2-chlorobenzyl)-3-[1-(pyrrolidin-1-ylcarbonyl)piperidin-3-yl]propanamide](/img/structure/B5607671.png)